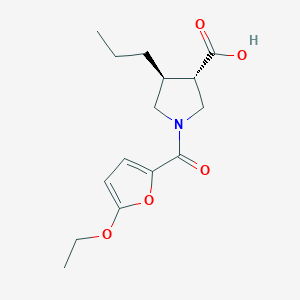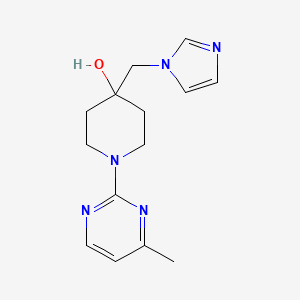![molecular formula C15H15ClN2O2 B5649008 (4-chlorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5649008.png)
(4-chlorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have garnered attention for their unique structural features and potential in various scientific and industrial applications. The presence of a chlorophenyl group alongside a hexahydrocyclohepta[d]imidazol ring suggests intricate synthetic routes and a complex array of physical and chemical behaviors.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that include the formation of imidazol rings, incorporation of chlorophenyl groups, and careful manipulation of functional groups to achieve the final compound. Techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry are typically employed for characterization. Density Functional Theory (DFT) calculations often aid in understanding the structural and electronic aspects of these molecules (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis via spectroscopic methods and computational chemistry provides insights into the compound's geometry, electronic structure, and reactivity. DFT calculations reveal equilibrium geometries, bonding features, and vibrational wave numbers, which are crucial for understanding the compound's chemical behavior and reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the electron-withdrawing effects of the chlorophenyl group and the electronic properties of the imidazol ring. Studies on similar compounds have investigated their participation in various chemical reactions, including cyclization, nucleophilic addition, and docking studies to understand their potential biological activity (Harano et al., 2007).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined through experimental methods. X-ray crystallography, for instance, offers detailed information on the molecular and crystal structure, enabling a deeper understanding of the compound's physical characteristics (Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are explored through both experimental and theoretical studies. Computational studies, such as DFT, provide valuable predictions of these properties, which are crucial for further applications of the compound (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-8-6-10(7-9-11)14(19)15-17-12-4-2-1-3-5-13(12)18(15)20/h6-9,20H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHLJYGYVWYFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-1H,4H,5H,6H,7H,8H-cyclohepta[D]imidazol-1-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-4-phenyl-9-(3-pyridazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648927.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5648940.png)

![5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)

![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5648983.png)
![N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B5648989.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5648994.png)
![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5649005.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5649036.png)
![1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5649044.png)